1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide
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Overview
Description
1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex heterocyclic compound
Preparation Methods
The synthesis of 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide can be achieved through several synthetic routes:
Diazo-Coupling Reaction: This involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring.
Knoevenagel Condensation: This method involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst.
Biginelli Reaction: A multicomponent reaction involving urea, aldehydes, and β-keto esters to form the desired heterocyclic structure.
Microwave Irradiation: This technique accelerates the reaction process and improves yields by using microwave energy.
Chemical Reactions Analysis
1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide undergoes various chemical reactions:
Scientific Research Applications
1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial and antifungal agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it suitable for applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide can be compared with other similar compounds such as:
1,3-Benzothiazole: A simpler structure with similar heterocyclic properties.
2-Amino-1,3-benzothiazole: Known for its antibacterial and antifungal activities.
2-Phenyl-1,3-benzothiazole: Exhibits significant antitumor activity.
Properties
Molecular Formula |
C22H17N7S2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-[(11,12-dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H17N7S2/c1-13-14(2)29(15-6-5-9-23-10-15)20-19(13)21-26-18(27-28(21)12-24-20)11-30-22-25-16-7-3-4-8-17(16)31-22/h3-10,12H,11H2,1-2H3 |
InChI Key |
ZLKZSEPRBUTBLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4)C6=CN=CC=C6)C |
Origin of Product |
United States |
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